molecular formula C17H19N5O2 B6801007 N-(1-benzyltriazol-4-yl)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide

N-(1-benzyltriazol-4-yl)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6801007
M. Wt: 325.4 g/mol
InChI Key: SVJGCPUFENCHGV-UHFFFAOYSA-N
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Description

N-(1-benzyltriazol-4-yl)-3-oxo-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a triazole ring, a bicyclic octane structure, and an amide group

Properties

IUPAC Name

N-(1-benzyltriazol-4-yl)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-15-8-13-6-7-14(9-15)22(13)17(24)18-16-11-21(20-19-16)10-12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJGCPUFENCHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2C(=O)NC3=CN(N=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyltriazol-4-yl)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient construction of the 8-azabicyclo[3.2.1]octane core with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyltriazol-4-yl)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring or amide group.

Scientific Research Applications

N-(1-benzyltriazol-4-yl)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1-benzyltriazol-4-yl)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves interactions with various molecular targets. The triazole ring can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and specificity in binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyltriazol-4-yl)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to the combination of its triazole ring, bicyclic structure, and amide group. This combination imparts specific chemical and physical properties that make it valuable in various research and industrial applications.

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